molecular formula C10H13N3O B2968629 1-[5-(Aminomethyl)pyridin-3-yl]pyrrolidin-2-one CAS No. 2034155-24-1

1-[5-(Aminomethyl)pyridin-3-yl]pyrrolidin-2-one

Cat. No.: B2968629
CAS No.: 2034155-24-1
M. Wt: 191.234
InChI Key: HTOMBEJNNXEDDO-UHFFFAOYSA-N
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Description

1-[5-(Aminomethyl)pyridin-3-yl]pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidinone ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Aminomethyl)pyridin-3-yl]pyrrolidin-2-one typically involves the reaction of 3-cyanopyridine with a suitable amine under catalytic hydrogenation conditions. The process often employs a catalyst such as Raney nickel to facilitate the reduction of the nitrile group to an amine .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale catalytic hydrogenation processes, ensuring high yield and purity. The reaction conditions are optimized to maintain the integrity of the pyrrolidinone and pyridine rings while achieving efficient conversion of the starting materials.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(Aminomethyl)pyridin-3-yl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can further modify the pyridine ring or the pyrrolidinone moiety.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products: The major products formed from these reactions include various substituted pyrrolidinones and pyridines, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

1-[5-(Aminomethyl)pyridin-3-yl]pyrrolidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or antimicrobial agent.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism by which 1-[5-(Aminomethyl)pyridin-3-yl]pyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidinone ring provides a scaffold that enhances binding affinity and specificity, while the aminomethyl group can participate in hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Uniqueness: 1-[5-(Aminomethyl)pyridin-3-yl]pyrrolidin-2-one is unique due to its combination of the pyrrolidinone and aminomethyl-pyridine structures, providing a versatile scaffold for drug design and synthesis. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in various research fields.

Properties

IUPAC Name

1-[5-(aminomethyl)pyridin-3-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-5-8-4-9(7-12-6-8)13-3-1-2-10(13)14/h4,6-7H,1-3,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOMBEJNNXEDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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